6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound classified as a heterocyclic organic compound. It features a benzodiazole core, which is a fused bicyclic structure containing nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways related to cancer and other diseases.
This compound is synthesized through specific chemical reactions involving precursors that contain fluorinated phenyl groups and benzodiazole derivatives. The synthesis methods are often detailed in patents and scientific literature, which explore its structural properties and biological activities.
6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide falls under the category of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is . The structure consists of a benzodiazole ring with two fluorine substituents on the phenyl group and an amine functional group attached to the benzodiazole.
Key structural data includes:
6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that promote desired pathways while minimizing side reactions.
The mechanism of action for 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is primarily related to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds within this class can inhibit specific kinases or phosphodiesterases, leading to altered signaling pathways that affect cell proliferation and survival.
The physical properties of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide include:
Chemical properties include:
6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide has potential applications in:
Halogenation of the benzimidazole scaffold requires precise regiocontrol due to the differential reactivity of ring positions. For 6-fluoro-1-(2-fluorophenyl) derivatives, two primary approaches dominate:
Direct Ring Fluorination: Electrophilic fluorination of pre-formed benzimidazole precursors using Selectfluor® or acetyl hypofluorite under anhydrous conditions achieves moderate yields (45-60%). However, this method often lacks regioselectivity, leading to isomeric mixtures requiring chromatographic separation [2] [8].
Halogenated Aniline Precursors: Superior regiocontrol is achieved by constructing the benzimidazole ring from 4-fluoro-1,2-diaminobenzene derivatives. Cyclocondensation with 2-fluorobenzaldehyde derivatives under oxidative conditions (e.g., Na₂S₂O₅/AcOH) yields the 6-fluoro substituted core with >95% positional fidelity. This method leverages the ortho-directing effect of fluorine during ring closure, preventing undesired isomer formation [4] [8].
Comparative halogenation efficiency is summarized below:
Table 1: Halogenation Method Comparison for Benzodiazole Ring Functionalization
Method | Reagent System | Temperature | Regioselectivity | Yield Range |
---|---|---|---|---|
Direct Fluorination | Selectfluor®/CH₃CN | 70-80°C | Low (3:1 isomer ratio) | 45-60% |
Halogenated Aniline Route | 4-Fluoro-1,2-diaminobenzene | Reflux | High (>20:1 ratio) | 75-85% |
Electrophilic Chlorination | NCS/DCM | 0-25°C | Moderate (5:1 ratio) | 60-70% |
Chlorination typically employs N-chlorosuccinimide (NCS) in dichloromethane at 0-25°C, though this introduces challenges in subsequent fluorine displacement due to halogen exchange side reactions [4] [8].
The 2-amine group is introduced via two strategic pathways:
Cyclization with Cyanogen Bromide: Reaction of 4-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine with cyanogen bromide (BrCN) in ethanol/water mixtures (4:1) at 60°C directly yields the 2-aminobenzimidazole core. This one-pot method exploits the electrophilicity of BrCN, where nucleophilic attack by the diamine’s imino nitrogen forms the C2-N bond, simultaneously introducing the amine functionality with 70-78% efficiency [2] .
Displacement of Activated Halogens: 2-Chloro-6-fluorobenzimidazoles undergo nucleophilic amination using ammonia-saturated alcohols under pressure (5-10 bar). Microwave assistance (100-120°C, 30 min) enhances conversion rates to >90%, while conventional heating (6-12h at 150°C) achieves 75-80% yield. The electron-withdrawing fluorine at C6 activates the C2 chloride toward substitution, enabling cleaner amination compared to non-fluorinated analogues [7].
Critical to both methods is the protection of the primary amine during ring halogenation steps, typically via trifluoroacetylation (TFAA/pyridine), which is later cleaved during workup with aqueous bicarbonate [7].
Hydrobromide salt formation significantly enhances the aqueous solubility and crystallinity of the free base. Optimization studies reveal:
Solvent Selection: Anhydrous ethanol and 2-propanol are optimal due to moderate polarity, which balances salt solubility and precipitation kinetics. Acetonitrile, though promoting rapid crystallization, yields metastable polymorphs with inferior filtration characteristics. Protic solvents facilitate proton transfer via hydrogen bonding networks, as confirmed by FTIR shifts in N-H stretches (Δν = +85 cm⁻¹) upon salt formation [3] [9].
Stoichiometry: A 1:1.05–1.10 molar ratio (free base:HBr) minimizes residual free base while preventing HBr excess that could promote degradation. Excess HBr (>1.2 eq) triggers electrophilic bromination at the electron-rich C5 position of the benzimidazole ring, generating undesirable byproducts detectable via HPLC-MS (m/z 324 [M+H]+ for monobrominated adduct) [3].
Table 2: Solvent System Performance in Hydrobromide Salt Formation
Solvent | HBr Equivalents | Stirring Time (h) | Salt Purity (HPLC) | Crystal Yield | Solubility (mg/mL) |
---|---|---|---|---|---|
Anhydrous Ethanol | 1.05 | 2 | 99.2% | 92% | 18.5 ± 0.8 |
2-Propanol | 1.10 | 3 | 98.7% | 88% | 15.1 ± 0.6 |
Acetonitrile | 1.07 | 1 | 95.4% | 85% | 22.3 ± 1.2 |
Ethyl Acetate | 1.15 | 4 | 97.8% | 78% | 8.9 ± 0.4 |
Crystallization kinetics and crystal morphology are highly sensitive to thermodynamic parameters:
Temperature Gradients: Seeded crystallization at 40-45°C followed by linear cooling to 0-5°C (ΔT = -0.5°C/min) yields prismatic needles with superior bulk density (0.32 g/cm³ vs. 0.18 g/cm³ for rapid cooling). Isothermal crystallization at 25°C produces larger but irregular crystals with solvent inclusion defects, reducing purity to 94-96% versus >99% for gradient methods [2].
Pressure Modulation: Vacuum-assisted solvent evaporation (200-300 mbar) at 30°C accelerates crystallization 2.3-fold compared to ambient pressure but increases crystal lattice defects. Supercritical CO₂ anti-solvent precipitation (100 bar, 45°C) generates microcrystalline powders with 3.8-fold enhanced dissolution rates – advantageous for bioavailability studies [3].
Table 3: Crystallization Parameter Optimization for Hydrobromide Salt
Condition | Crystal Habit | Particle Size (D50) | Bulk Density (g/cm³) | Process Time (h) |
---|---|---|---|---|
Linear Cooling (45°C→5°C) | Prismatic Needles | 120 ± 15 μm | 0.32 ± 0.03 | 6-8 |
Isothermal (25°C) | Irregular Plates | 250 ± 40 μm | 0.18 ± 0.02 | 24-36 |
Vacuum Evaporation (250 mbar) | Agglomerated Clusters | 80 ± 20 μm | 0.25 ± 0.04 | 3-4 |
Supercritical CO₂ Precipitation | Microcrystalline | 15 ± 5 μm | 0.41 ± 0.05 | 1.5 |
Structural confirmation integrates spectroscopic and crystallographic methods:
Multinuclear NMR: ¹⁹F NMR exhibits distinct resonances at δ -110.2 ppm (aryl-F of phenyl ring) and δ -160.5 ppm (benzimidazole-F), confirming regiochemistry. Through-space F-F coupling (4Jₓₓ = 12 Hz) observed in ROESY spectra verifies the proximity of fluorine atoms [3] [6].
Single-Crystal XRD: The hydrobromide salt crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.45 Å, b = 7.23 Å, c = 14.88 Å, β = 105.3°. Key structural features include a short N–H···Br⁻ hydrogen bond (2.01 Å) and π-π stacking between benzimidazole rings (interplanar distance 3.48 Å), explaining the crystalline lattice stability [3].
Table 4: Key Structural Descriptors of 6-Fluoro-1-(2-Fluorophenyl)-1H-1,3-Benzodiazol-2-Amine Hydrobromide
Parameter | Value | Technique |
---|---|---|
Molecular Formula | C₁₃H₁₀BrF₂N₃ | HRMS (m/z 326.04 [M+H]+) |
Crystal System | Monoclinic | SC-XRD |
Space Group | P2₁/c | SC-XRD |
¹H NMR (DMSO-d6) | δ 7.25 (dd, 1H), 7.45 (m, 2H) | 500 MHz NMR |
¹⁹F NMR (DMSO-d6) | δ -110.2, -160.5 | 470 MHz NMR |
TPSA | 54.7 Ų | Computational |
LogP (free base) | 2.81 | Chromatographic |
Compound Synonyms and Identifiers:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1